molecular formula C7H5ClN2S B14161456 3-Chloro-1,2-benzisothiazol-7-amine CAS No. 148193-31-1

3-Chloro-1,2-benzisothiazol-7-amine

Cat. No.: B14161456
CAS No.: 148193-31-1
M. Wt: 184.65 g/mol
InChI Key: QEMAADKFXFAFPL-UHFFFAOYSA-N
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Description

3-Chloro-1,2-benzisothiazol-7-amine is an organic compound with the molecular formula C7H5ClN2S. It belongs to the class of benzisothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring fused to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1,2-benzisothiazol-7-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzenethiol with chlorinating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dioxane .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination and cyclization processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1,2-benzisothiazol-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzisothiazoles, oxidized derivatives, and reduced forms of the compound .

Scientific Research Applications

3-Chloro-1,2-benzisothiazol-7-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Chloro-1,2-benzisothiazol-7-amine involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. The compound’s antimicrobial properties are attributed to its ability to interfere with the cell wall synthesis of bacteria and fungi, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-1,2-benzisothiazol-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom provides a reactive site for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

148193-31-1

Molecular Formula

C7H5ClN2S

Molecular Weight

184.65 g/mol

IUPAC Name

3-chloro-1,2-benzothiazol-7-amine

InChI

InChI=1S/C7H5ClN2S/c8-7-4-2-1-3-5(9)6(4)11-10-7/h1-3H,9H2

InChI Key

QEMAADKFXFAFPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)SN=C2Cl

Origin of Product

United States

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